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molecular formula C11H15NO2S B8397793 4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester

4,5,7,8-Tetrahydro-thieno[2,3-d]azepine-6-carboxylic acid ethyl ester

Cat. No. B8397793
M. Wt: 225.31 g/mol
InChI Key: PVLCZYMUJSYKBA-UHFFFAOYSA-N
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Patent
US08716276B2

Procedure details

AlCl3 (3.95 g, 29.7 mmol) was added to 50 mL DCM at 0° C. Borane-t-butyl amine complex (5.2 g, 59.5 mmol) was added followed by the product of step (c) (2.37 g, 9.9 mmol) dissolved in DCM (50 mL). The reaction was stirred for 2 hours at room temperature after which time another 3.95 g (29.7 mmol) of AlCl3 was added. After stirring for 10 minutes, the reaction was quenched carefully with 0.1 M HCl (˜50 mL). After concentration of the organic solvent, the crude reaction mixture was partitioned between 1M HCl and EtOAc (70 mL each). The aqueous layer was back extracted 1×EtOAc. The combined organic layers were dried over MgSO4 and concentrated. The sub-title product (1.45 g) was obtained after purification by silica gel chromatography (0 to 35% EtOAc in Hexanes). MS: ESI (positive): 226 (M+H).
Name
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
product
Quantity
2.37 g
Type
reactant
Reaction Step Two
Name
Quantity
3.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([O:7][C:8]([N:10]1[CH2:16][C:15](=O)[C:14]2[CH:18]=[CH:19][S:20][C:13]=2[CH2:12][CH2:11]1)=[O:9])[CH3:6]>C(Cl)Cl>[CH2:5]([O:7][C:8]([N:10]1[CH2:16][CH2:15][C:14]2[CH:18]=[CH:19][S:20][C:13]=2[CH2:12][CH2:11]1)=[O:9])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
product
Quantity
2.37 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC2=C(C(C1)=O)C=CS2
Step Three
Name
Quantity
3.95 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Borane-t-butyl amine complex (5.2 g, 59.5 mmol) was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction was quenched carefully with 0.1 M HCl (˜50 mL)
CUSTOM
Type
CUSTOM
Details
After concentration of the organic solvent, the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between 1M HCl and EtOAc (70 mL each)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted 1×EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)N1CCC2=C(CC1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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